2-amino-2-(1H-indol-6-yl)ethan-1-ol
Description
2-Amino-2-(1H-indol-6-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring an ethanolamine backbone (NH₂-CHOH-CH₂-) substituted with a 1H-indole moiety at the 6-position. This compound combines the hydrogen-bonding capacity of the amino and hydroxyl groups with the aromatic and hydrophobic properties of the indole ring, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-amino-2-(1H-indol-6-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2 |
InChI Key |
RJTLGPNHQLEIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1H-indol-6-yl)ethan-1-ol typically involves the construction of the indole ring followed by the introduction of the amino and hydroxyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1H-indol-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
2-amino-2-(1H-indol-6-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-2-(1H-indol-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Indole Positional Isomerism: Substitution at indole-6 (target compound) vs.
- Functional Groups: The presence of a carboxylic acid (e.g., 2-(6-methylindol-3-yl)acetic acid) enhances hydrophilicity, while methylamino groups (e.g., 1-(1H-indol-3-yl)-2-(methylamino)ethanol) introduce basicity .
- Chirality: The target compound and (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol are chiral, which is critical for enantioselective biological activity .
This compound:
Suzuki-Miyaura Coupling: To introduce the indole moiety to a pre-functionalized ethanolamine backbone.
Reductive Amination: For introducing the amino group using reagents like LiAlH₄ (as in ) .
Target Compound:
Limited direct data exist, but structural analogs suggest:
- Anticancer Potential: Similar to PROTACs (e.g., ), the amino alcohol backbone could enable recruitment of E3 ligases for targeted protein degradation .
Analogs:
- 2-(6-Methyl-1H-indol-3-yl)acetic Acid : Used in R&D for anti-inflammatory or metabolic studies due to indole’s role in tryptophan metabolism .
- 1-(1H-Indol-3-yl)-2-(methylamino)ethanol: Potential adrenergic or dopaminergic activity due to the methylamino group .
- (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Key intermediate in antitumor PROTACs, demonstrating the importance of β-amino alcohols in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
